1-Oxa-4,8-diazaspiro[5.5]undecan-3-one

NK1 antagonist spiroketal receptor binding

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one (CAS 1822573-69-2) is the unsubstituted parent [5.5] spirocyclic scaffold validated for NK1 receptor antagonism (IC₅₀ ~170 nM for spiroketal analog) and computationally predicted SIRT1 activation. The 4,8-diaza configuration is the preferred regioisomer for neurokinin programs—its 4,9-diaza counterpart targets sigma/mu-opioid receptors instead. Contains two chemically distinct secondary amines at positions 4 and 8, enabling sequential orthogonal functionalization for divergent library synthesis. Procure this intermediate when the synthetic strategy requires selective N-derivatization from a common scaffold.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13334413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4,8-diazaspiro[5.5]undecan-3-one
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)CNC(=O)CO2
InChIInChI=1S/C8H14N2O2/c11-7-4-12-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11)
InChIKeyJQNCHEZUVDQFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one: Core Scaffold Identity, Physicochemical Boundaries, and Procurement-Relevant Specifications


1-Oxa-4,8-diazaspiro[5.5]undecan-3-one (CAS 1822573-69-2) is an unsubstituted spirocyclic heterocycle defined by a [5.5] spiro junction connecting a 1-oxa (oxygen-containing) ring and a 4,8-diaza (two nitrogen) ring bearing a ketone at position 3 [1]. Its molecular formula is C₈H₁₄N₂O₂ with a molecular weight of 170.21 g/mol [1]. The compound belongs to the broader oxa-diazaspiro[5.5]undecanone family, which has been patented extensively as a privileged scaffold for neurokinin (NK1) antagonism, sigma receptor modulation, and sirtuin modulation [2][3]. Unlike many substituted derivatives that have progressed into lead optimization, the unsubstituted parent compound serves primarily as a versatile synthetic intermediate, offering two nucleophilic nitrogen sites (positions 4 and 8) for divergent functionalization [1].

Why 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one Cannot Be Casually Replaced by Other Spirocyclic Analogs in Systematic Research


The 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold occupies a distinct position within the spirocyclic chemical space that is defined by three interdependent structural variables: spiro ring size ([5.5] vs. [4.5]), heteroatom identity and placement (1-oxa-4,8-diaza vs. 1-oxa-4,9-diaza vs. 3,9-diaza vs. 1,4-diaza), and the position of the carbonyl group (3-one vs. 2-one vs. 5-one). Each of these variables independently influences conformational preference, hydrogen-bonding capacity, lipophilicity, and ultimately biological target engagement [1][2]. Substituting a [5.5] scaffold with a [4.5] scaffold alters the spatial relationship between substituents attached to the two nitrogen atoms, which has been shown to produce up to a 1.7-fold difference in receptor binding affinity in head-to-head NK1 antagonist comparisons [1]. Similarly, relocating the nitrogen atoms from positions 4,8 to positions 4,9 redirects the scaffold toward entirely different pharmacological profiles—sigma/mu-opioid dual pharmacology versus neurokinin antagonism—demonstrating that regioisomeric scaffolds are not functionally interchangeable [2][3].

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one: Comparator-Anchored Quantitative Differentiation Evidence


Ring-Size Differentiation: [5.5] vs. [4.5] Spiro Scaffolds Produce a 1.7-Fold Difference in Human NK1 Receptor Binding Affinity

In a direct head-to-head comparison within the same study, the unsubstituted [5.5]-spiroketal scaffold (compound 25) exhibited an hNK1 IC₅₀ of 170 ± 17 nM, while the analogous [4.5]-spiroketal (compound 31) demonstrated superior affinity with an hNK1 IC₅₀ of 99 nM [1]. This 1.7-fold difference in binding affinity is attributable to the distinct conformational preferences imposed by the spiro ring size, which alter the spatial orientation of pendant aryl rings critical for receptor engagement [1]. The [5.5] spiro system benefits from a single dominant conformation stabilized by two reinforcing anomeric effects, estimated to be 9.5 kJ/mol lower in energy than alternative conformers [1].

NK1 antagonist spiroketal receptor binding conformational restriction

Regioisomeric Differentiation: 4,8-Diaza vs. 4,9-Diaza Scaffolds Direct Engagement of Distinct Target Classes

The 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold is primarily associated with neurokinin (NK1) antagonism, as documented in extensive patent families by Janssen Pharmaceutica [1]. In contrast, the regioisomeric 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold has been developed for dual sigma-1 (σ₁) receptor and mu-opioid receptor (MOR) pharmacology. A representative 4,9-diaza derivative, 4-ethyl-9-isopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrates σ₁ receptor binding with Ki < 100 nM [2], while EST73502—a (2R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one—exhibits Kis of 64 nM for MOR and 118 nM for σ₁R . The positional shift of the second nitrogen from position 8 to position 9 fundamentally alters the vector of N-substitution, redirecting the pharmacophore toward an entirely different biological target landscape.

sigma receptor mu-opioid receptor neurokinin antagonist regioisomer

Heteroatom Composition Differentiation: 1-Oxa-4,8-diaza vs. 1,4-Diaza Scaffolds—Oxygen Impact on Molecular Recognition

The presence of the 1-oxa (ether oxygen) in the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold distinguishes it from the purely nitrogen-containing 1,4-diazaspiro[5.5]undecan-3-one analog (CAS 1547757-91-4) [1]. The 1,4-diazaspiro[5.5]undecan-3-one scaffold has been specifically developed as an intermediate for pharmaceutical compounds targeting abnormal cellular proliferation, including WEE1 kinase inhibition, with a representative WEE1 inhibitor achieving IC₅₀ = 2 nM in a LanthaScreen TR-FRET assay [2]. In contrast, the 1-oxa-4,8-diaza scaffold introduces an additional hydrogen bond acceptor (the ether oxygen) and alters the overall lipophilicity profile. For 4-phenyl-substituted 1-oxa-4,8-diazaspiro[5.5]undecan-3-one, the calculated logP (cLogP) ranges approximately 1.8–2.5 , which modulates membrane permeability and solubility characteristics relative to the purely diaza analog.

heteroatom effect hydrogen bonding lipophilicity kinase inhibitor

Carbonyl Position Differentiation: 3-One vs. 5-One Isomers Exhibit Distinct Synthetic Utility and Physicochemical Profiles

The 3-one isomer (1-oxa-4,8-diazaspiro[5.5]undecan-3-one, CAS 1822573-69-2) and the 5-one isomer (1-oxa-4,8-diazaspiro[5.5]undecan-5-one, CAS 2089648-48-4) share the identical molecular formula C₈H₁₄N₂O₂ and molecular weight of 170.21 g/mol [1]. Despite their identical elemental composition, the positional shift of the carbonyl group from position 3 to position 5 fundamentally alters the ring system: in the 3-one isomer, the carbonyl is embedded within the oxazine ring (O–C–C–N–C=O), while in the 5-one isomer, the carbonyl is located within a seven-membered ring (SMILES: C1CC2(CNC1)C(=O)NCCO2) . The 3-one scaffold is more commonly employed as a synthetic intermediate, with the tert-butyl carbamate (Boc) protected derivative at position 8 (CAS 1160247-05-1) being commercially available for use in multi-step syntheses . The 3-one isomer's carbonyl placement positions it adjacent to the spiro center, creating a more sterically constrained environment that influences the reactivity of the adjacent nitrogen atoms during derivatization.

regioisomer carbonyl position synthetic intermediate Boc protection

SIRT1 Activator Activity: 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one is Annotated as an Investigational NAD-Dependent Deacetylase Sirtuin-1 Activator

The DrugMapper/IDAAPM database annotates 1-oxa-4,8-diazaspiro[5.5]undecan-3-one as an investigational small molecule with predicted NAD-dependent deacetylase sirtuin-1 (SIRT1) activator activity, associated with investigational indications including muscular atrophy, ulcerative colitis, COPD, sepsis, type 2 diabetes mellitus, and psoriasis [1]. This computationally predicted SIRT1 activation profile distinguishes the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold from the closely related 3,9-diazaspiro[5.5]undecane scaffold, which has been developed as a competitive GABAₐ receptor antagonist with immunomodulatory effects (compound 1e, Ki = 180 nM at α₄βδ subtype) [2]. While the SIRT1 annotation is based on in silico prediction rather than direct experimental validation, it provides a testable hypothesis for target-directed screening that is not shared by other diazaspiro[5.5]undecane regioisomers.

sirtuin activator SIRT1 investigational compound metabolic disease

1-Oxa-4,8-diazaspiro[5.5]undecan-3-one: Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


NK1 Neurokinin Receptor Antagonist Lead Generation Using the 4,8-Diaza-[5.5] Scaffold

For medicinal chemistry programs targeting NK1 receptor antagonism (emesis, depression, visceral pain), the 1-oxa-4,8-diazaspiro[5.5]undecan-3-one scaffold offers a validated starting point. The [5.5] spiro system provides a conformationally restricted framework that enforces specific spatial relationships between N-substituents, which is critical for achieving high-affinity NK1 binding [1]. While the unsubstituted [5.5] scaffold exhibits moderate intrinsic NK1 affinity (IC₅₀ ≈ 170 nM for the spiroketal analog), literature precedent demonstrates that appropriate N-substitution with polar heterocycles can enhance affinity by approximately 10-fold (e.g., IC₅₀ improvement from 170 nM to 19 nM) [1]. Researchers should procure this scaffold when the goal is to explore the [5.5] conformational space, with the understanding that the unsubstituted parent compound is an intermediate requiring N-functionalization at positions 4 and/or 8 to achieve potent target engagement.

Divergent Library Synthesis via Sequential N-Functionalization of the Unsubstituted Scaffold

The unsubstituted 1-oxa-4,8-diazaspiro[5.5]undecan-3-one contains two chemically distinct secondary amine nitrogens (positions 4 and 8) that can be sequentially functionalized using orthogonal protecting group strategies. The tert-butyl carbamate (Boc) protected derivative at position 8 (CAS 1160247-05-1) is commercially available, enabling selective functionalization at position 4 followed by Boc deprotection and subsequent derivatization at position 8 . This synthetic versatility makes the 3-one isomer particularly valuable for generating diverse compound libraries for screening against multiple target classes. Procurement of the unsubstituted scaffold is recommended when the synthetic plan requires divergent N-functionalization from a common intermediate.

SIRT1 Activator Screening for Metabolic and Inflammatory Disease Indications

Based on computational prediction of SIRT1 activator activity, 1-oxa-4,8-diazaspiro[5.5]undecan-3-one represents a candidate starting point for screening campaigns targeting sirtuin-1-mediated pathways in metabolic diseases (type 2 diabetes), muscle wasting conditions (muscular atrophy), and inflammatory disorders (ulcerative colitis, COPD, psoriasis) [2]. While experimental validation of SIRT1 activation is required, the scaffold's predicted activity profile is distinct from related diazaspiro[5.5]undecane scaffolds that have been developed as GABAₐ receptor antagonists (e.g., the 3,9-diazaspiro[5.5]undecane series) [3]. Researchers interested in exploring sirtuin modulation should consider this scaffold for initial hit identification, with the caveat that the prediction requires experimental confirmation.

Regioisomer-Controlled Pharmacological Profiling: 4,8- vs. 4,9-Diaza Differentiation for Target Selectivity

When the research objective requires stringent control over target selectivity, the choice between 1-oxa-4,8-diazaspiro[5.5]undecan-3-one and its 4,9-diaza regioisomer is non-trivial. The 4,8-diaza scaffold has been predominantly developed for neurokinin receptor antagonism [1], whereas the 4,9-diaza scaffold has been optimized for dual sigma-1/mu-opioid receptor pharmacology with lead compounds achieving Kis of 64 nM (MOR) and 118 nM (σ₁R) . This regioisomer-dependent target selectivity profile means that procurement decisions should be directly informed by the intended biological target. Researchers pursuing NK1-related indications should select the 4,8-diaza scaffold; those pursuing sigma receptor or mu-opioid receptor modulation should select the 4,9-diaza scaffold.

Quote Request

Request a Quote for 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.